

# Application Notes and Protocols: In vivo SPECT/CT Imaging with 99mTc-HYNIC-H6F

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## Compound of Interest

Compound Name: *HER2-targeted peptide H6F*

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## Introduction

Overexpression of the human epidermal growth factor receptor 2 (HER2) is a key factor in the development and progression of certain cancers, particularly breast cancer.[1][2] Non-invasive imaging of HER2 expression is crucial for diagnosing HER2-positive cancers and guiding targeted therapies.[2][3] 99mTc-HYNIC-H6F is a novel SPECT imaging probe designed for this purpose.[2][3] This peptide-based probe specifically targets HER2 and has shown promise in preclinical studies for the diagnosis of HER2-positive tumors.[2][4] An important advantage of 99mTc-HYNIC-H6F is that it binds to a different region of the HER2 receptor than trastuzumab, a common HER2-targeted therapy. This allows for the potential to monitor HER2 expression levels during trastuzumab treatment without competitive binding interference.[2][4]

These application notes provide a detailed protocol for the in vivo SPECT/CT imaging of HER2-positive tumors using 99mTc-HYNIC-H6F in mouse models.

## Key Experimental Data

### Radiolabeling and Product Characteristics

The radiolabeling of HYNIC-H6F with Technetium-99m (99mTc) is a rapid and efficient process. [1][4] Key characteristics of the final product are summarized below.

Parameter	Value	Reference
Labeling Time	< 25 minutes	[1][4]
Labeling Yield	92.6%	[1][4]
Radiochemical Purity (after purification)	> 95%	[1][2][4]
Specific Activity	> 35 MBq/nmol	[1][4]
In vitro Stability (in saline)	Stable for 6 hours	[4][5]

## In Vivo Biodistribution of 99mTc-HYNIC-H6F

The biodistribution of 99mTc-HYNIC-H6F was assessed in mouse models bearing HER2-positive (MDA-MB-453) and HER2-negative (MDA-MB-231) breast cancer xenografts.[2][4] The data is presented as the percentage of injected dose per gram of tissue (%ID/g).

Biodistribution in HER2-Positive (MDA-MB-453) Tumor-Bearing Mice[4][6]

Organ	30 min (%ID/g $\pm$ SD)	1 h (%ID/g $\pm$ SD)	2 h (%ID/g $\pm$ SD)
Tumor	2.47 $\pm$ 0.12	0.66 $\pm$ 0.24	0.21 $\pm$ 0.05
Blood	1.89 $\pm$ 0.45	0.45 $\pm$ 0.11	0.13 $\pm$ 0.03
Heart	0.78 $\pm$ 0.15	0.19 $\pm$ 0.04	0.07 $\pm$ 0.01
Liver	5.33 $\pm$ 0.87	3.89 $\pm$ 0.65	2.11 $\pm$ 0.34
Spleen	0.45 $\pm$ 0.09	0.15 $\pm$ 0.03	0.06 $\pm$ 0.01
Lung	1.54 $\pm$ 0.28	0.43 $\pm$ 0.08	0.15 $\pm$ 0.03
Kidney	14.87 $\pm$ 2.54	8.76 $\pm$ 1.54	4.56 $\pm$ 0.78
Stomach	0.54 $\pm$ 0.11	0.23 $\pm$ 0.05	0.11 $\pm$ 0.02
Intestine	1.23 $\pm$ 0.23	0.87 $\pm$ 0.17	0.54 $\pm$ 0.11
Muscle	0.54 $\pm$ 0.11	0.15 $\pm$ 0.03	0.06 $\pm$ 0.01
Bone	1.11 $\pm$ 0.21	0.43 $\pm$ 0.08	0.18 $\pm$ 0.04

#### Tumor Uptake Comparison at 30 min Post-Injection[4][6]

Tumor Model	Tumor Uptake (%ID/g $\pm$ SD)
MDA-MB-453 (HER2-positive)	2.47 $\pm$ 0.12
MDA-MB-231 (HER2-negative)	0.99 $\pm$ 0.19
MDA-MB-453 + H6F blocking	1.03 $\pm$ 0.37

## Experimental Protocols

### Radiolabeling of HYNIC-H6F with <sup>99m</sup>Tc

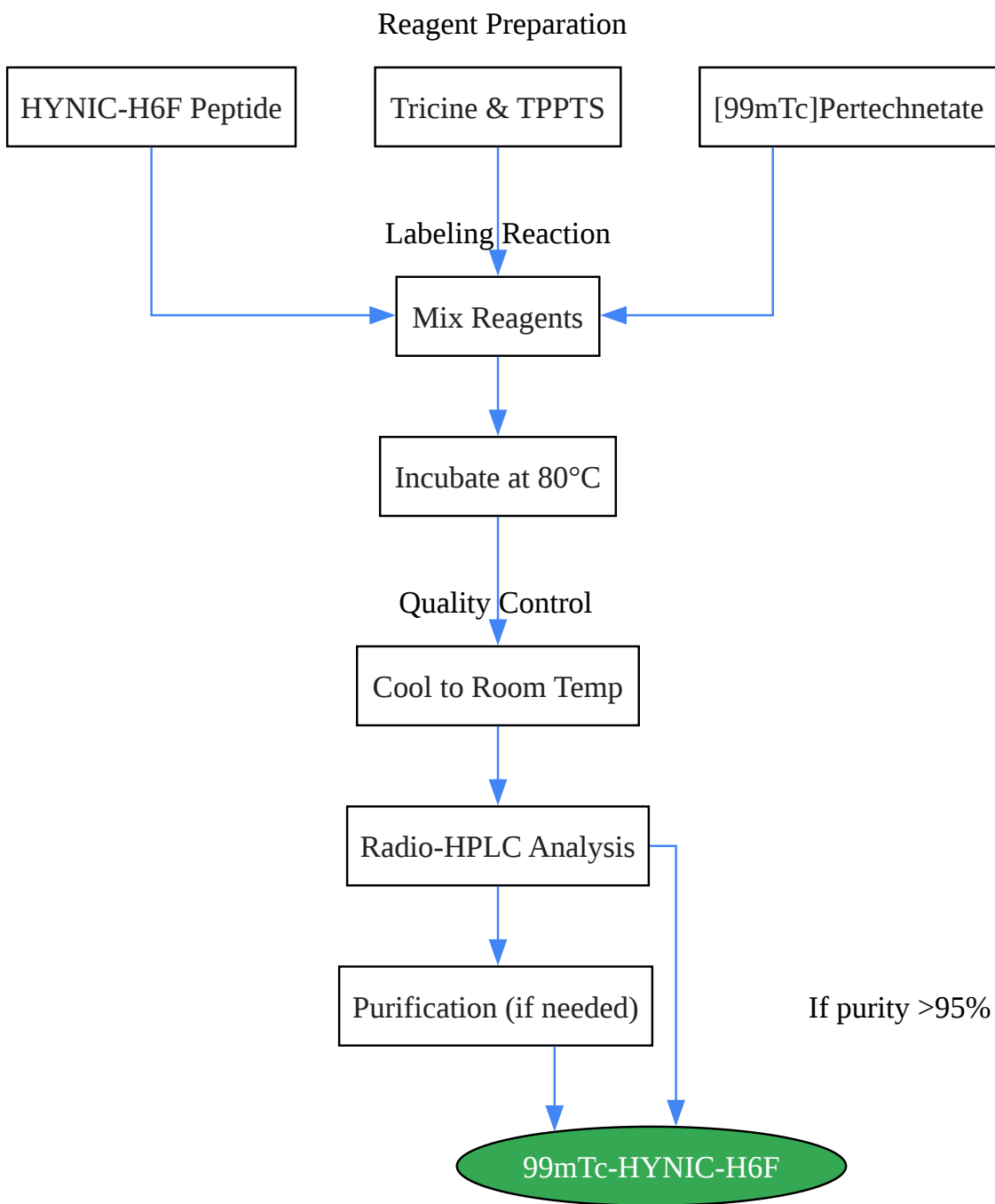
This protocol describes the preparation of <sup>99m</sup>Tc-HYNIC-H6F using a standard tricine/TPPTS labeling procedure.[2][4]

Materials:

- HYNIC-H6F peptide
- [99mTc]pertechnetate (Na99mTcO<sub>4</sub>)
- Tricine
- Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
- Saline solution
- Water for injection
- Heating block or water bath
- Radio-HPLC system for quality control

Procedure:

- In a sterile vial, dissolve HYNIC-H6F in water for injection.
- Add tricine and TPPTS solution. Tricine and TPPTS act as a coligand and reductant, respectively.<sup>[4]</sup>
- Add the desired amount of [99mTc]pertechnetate to the vial.
- Gently mix the contents.
- Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 20 minutes).<sup>[7]</sup>
- Allow the vial to cool to room temperature.
- Perform radiochemical purity analysis using radio-HPLC.<sup>[1][4]</sup>
- If necessary, purify the 99mTc-HYNIC-H6F using a suitable method, such as size-exclusion chromatography.<sup>[7]</sup>



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Caption: Radiolabeling workflow for 99mTc-HYNIC-H6F.

## In Vivo SPECT/CT Imaging Protocol

This protocol outlines the procedure for performing in vivo SPECT/CT imaging in tumor-bearing mice.[4]

#### Animal Models:

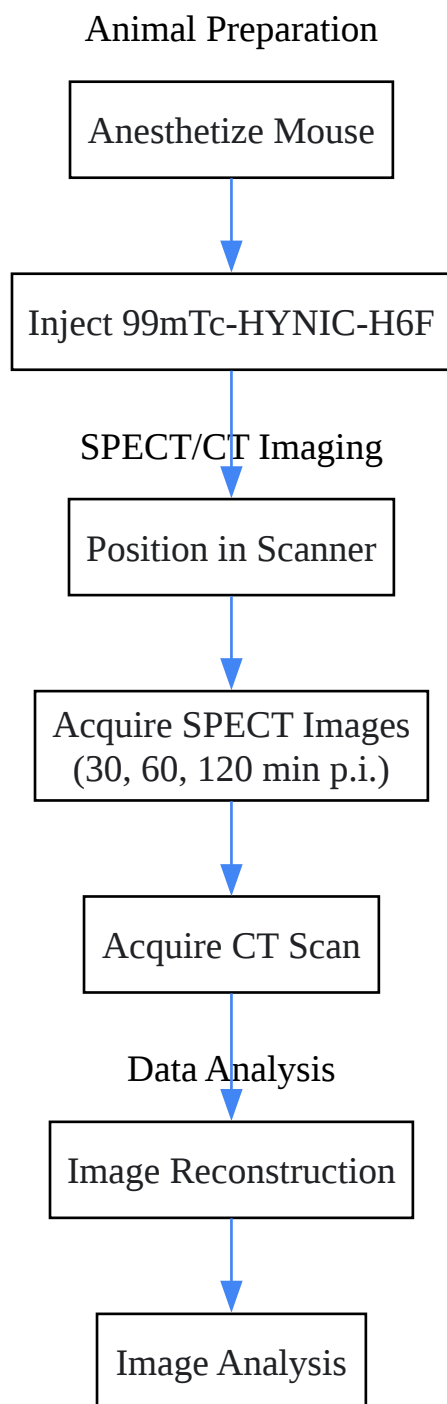
- Mice bearing HER2-positive (e.g., MDA-MB-453) and HER2-negative (e.g., MDA-MB-231) tumor xenografts.[2][4]

#### Materials:

- 99mTc-HYNIC-H6F radiotracer
- Anesthetic (e.g., isoflurane)
- Small animal SPECT/CT scanner

#### Procedure:

- Anesthetize the tumor-bearing mouse using isoflurane.
- Inject approximately 37 MBq of 99mTc-HYNIC-H6F via the tail vein.[4] For blocking studies, co-inject an excess of unlabeled H6F peptide (e.g., 200 µg).[1][4]
- Position the mouse in the SPECT/CT scanner.
- Acquire SPECT images at 30 minutes, 1 hour, and 2 hours post-injection.[4]
  - Energy peak: 140 keV with a 20% window.[5]
  - Acquisition time: Approximately 13.5 minutes.[5]
- Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
- Reconstruct and analyze the images using appropriate software.



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Caption: In vivo SPECT/CT imaging workflow.

## Biodistribution Study Protocol

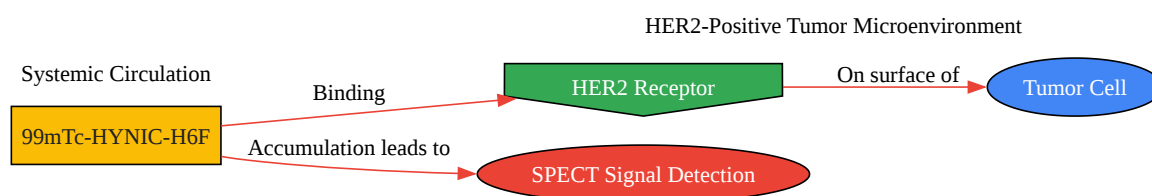
This protocol details the ex vivo analysis of radiotracer distribution.[4]

Procedure:

- Inject tumor-bearing mice with 0.37 MBq of  $^{99m}\text{Tc}$ -HYNIC-H6F.[4]
- At designated time points (30 min, 1 h, 2 h), euthanize the mice.[4]
- Dissect and collect major organs (blood, tumor, liver, kidney, etc.).[4]
- Weigh each collected tissue sample.
- Measure the radioactivity in each sample using a gamma counter.[1][4]
- Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[1][4]

## Mechanism of Action

$^{99m}\text{Tc}$ -HYNIC-H6F targets the HER2 receptor, which is overexpressed on the surface of certain cancer cells. The H6F peptide (sequence: YLFFVFER) specifically binds to the HER2 protein.[2] Following intravenous injection, the radiolabeled peptide accumulates in HER2-positive tumors, enabling their visualization by SPECT imaging.



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Caption: Targeting mechanism of  $^{99m}\text{Tc}$ -HYNIC-H6F.



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